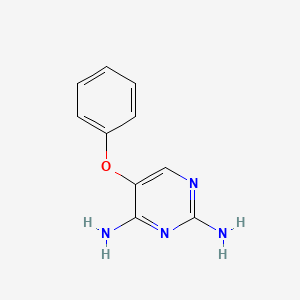
5-Phenoxypyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenoxypyrimidine-2,4-diamine: is a heterocyclic organic compound that belongs to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with phenoxy and amino groups at specific positions. Pyrimidine derivatives are known for their broad range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxypyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine precursors with phenol derivatives. One common method includes the nucleophilic aromatic substitution of a halogenated pyrimidine with phenol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenoxypyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Phenoxypyrimidine-2,4-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrimidines that are of interest in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various biological targets, making them valuable in the development of new therapeutic agents.
Medicine: this compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticancer and antimicrobial agents. Their ability to inhibit specific enzymes involved in disease pathways makes them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical properties make it suitable for various applications, including as intermediates in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Phenoxypyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the treatment of diseases.
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine: A core structure in many drugs, including trimethoprim, an antibacterial agent.
5-Phenylpyrimidine-2,4-diamine: Similar structure but with a phenyl group instead of a phenoxy group.
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil, a hair growth stimulant.
Uniqueness: 5-Phenoxypyrimidine-2,4-diamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Número CAS |
18593-41-4 |
|---|---|
Fórmula molecular |
C10H10N4O |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-phenoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10N4O/c11-9-8(6-13-10(12)14-9)15-7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |
Clave InChI |
ZUTKIYCWILXMCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
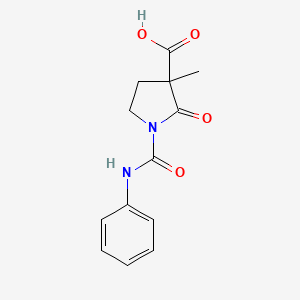
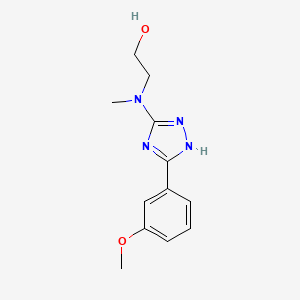

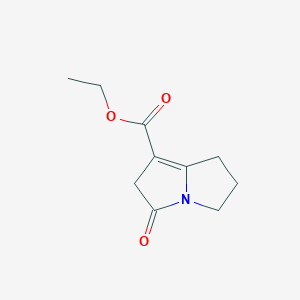
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
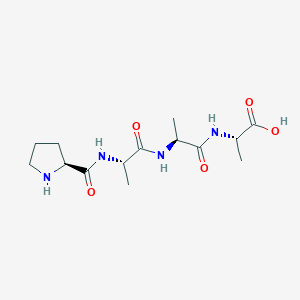
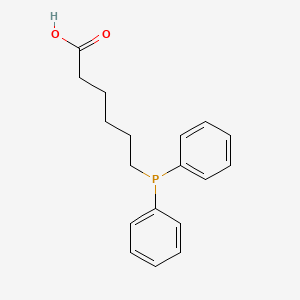
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)


![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

